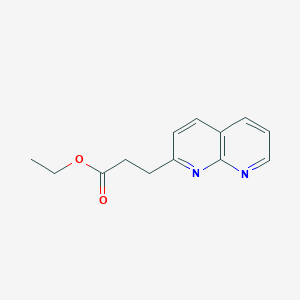

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

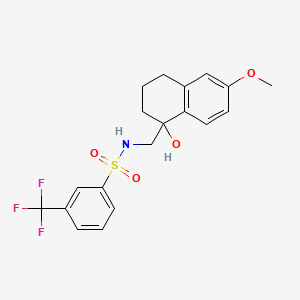

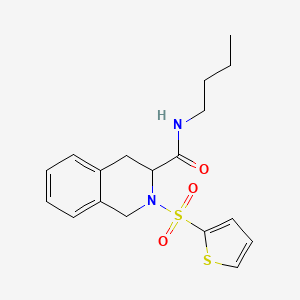

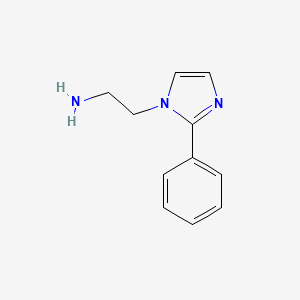

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is an organic compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . The compound is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 3-(1,8-naphthyridin-2-yl)propanoate, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The InChI code for Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is 1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 230.27 and a molecular formula of C13H14N2O2 . The compound should be stored at room temperature .Scientific Research Applications

C13H14N2O2 C_{13}H_{14}N_{2}O_{2} C13H14N2O2

and a molecular weight of 230.27 . It’s a versatile chemical that finds applications across various fields of scientific research. Below is a comprehensive analysis of its unique applications:Medicinal Chemistry: Antimicrobial Agents

The 1,8-naphthyridine core of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is known for its antimicrobial properties. It has been used in the synthesis of compounds like gemifloxacin, which is effective against bacterial infections . Researchers continue to explore its potential in creating new antibiotics to combat resistant strains of bacteria.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, this compound is utilized in multicomponent reactions (MCRs) to construct complex molecular architectures. These reactions are valuable for generating a diverse set of molecules that can be used in medicinal chemistry and chemical biology .

Material Science: Light-Emitting Diodes

The naphthyridine derivatives are components in the manufacturing of light-emitting diodes (LEDs). Their unique electronic properties make them suitable for use in optoelectronic devices .

Solar Energy: Dye-Sensitized Solar Cells

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate derivatives serve as components in dye-sensitized solar cells. These cells are a promising type of solar cell due to their low cost and ease of production .

Chemical Biology: Molecular Sensors

The compound’s derivatives are used to create molecular sensors. These sensors can detect the presence of specific molecules, which is crucial in various biological and environmental monitoring applications .

Supramolecular Chemistry: Host–Guest Systems

In supramolecular chemistry, the compound is used to develop host–guest systems. These systems have self-assembly properties that are important for creating complex structures at the molecular level .

Pharmacology: Anticancer Research

Derivatives of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate have shown potential in anticancer research. They are being studied for their ability to inhibit the growth of cancer cells and could lead to the development of new cancer therapies .

Neurochemistry: AChE Inhibitory Activities

The compound is also being investigated for its acetylcholinesterase (AChE) inhibitory activities. This is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where AChE inhibitors can help manage symptoms .

Safety And Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name |

ethyl 3-(1,8-naphthyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYIYZSPMNLUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(C=CC=N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)

![N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide](/img/structure/B2596367.png)

![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596371.png)